5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid is a compound that features an imidazole ring attached to a benzene ring with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid typically involves multiple steps. One common method starts with the reaction of imidazole with formaldehyde to produce 3-imidazolylmethanol. This intermediate is then reacted with phthalic anhydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the carboxylic acids will produce the corresponding alcohols.
Scientific Research Applications
5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: This compound has two imidazole groups attached to a benzene ring but lacks the carboxylic acid groups.
1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene: This compound has three imidazole groups attached to a benzene ring.
Uniqueness
5-[(1H-imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid is unique due to the presence of both the imidazole ring and the carboxylic acid groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C12H10N2O4 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
5-(imidazol-1-ylmethyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H10N2O4/c15-11(16)9-3-8(4-10(5-9)12(17)18)6-14-2-1-13-7-14/h1-5,7H,6H2,(H,15,16)(H,17,18) |
InChI Key |
PEXUFQIHFJQSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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